13,14-Dihydro-15-keto prostaglandin F1alpha
Overview
Description
13,14-dihydro-15-keto Prostaglandin F1.alpha. is a metabolite of Prostaglandin F1.alpha. It is formed by the reduction of the C-13,14 double bond in 15-keto Prostaglandin F1.alpha. by the enzyme prostaglandin Δ13-reductase, which must be preceded by the action of 15-hydroxyprostaglandin dehydrogenase . This compound is significant in the study of prostaglandin metabolism and its role in various physiological processes.
Scientific Research Applications
13,14-dihydro-15-keto Prostaglandin F1.alpha. has several scientific research applications:
Mechanism of Action
Target of Action
The primary target of 13,14-Dihydro-15-keto prostaglandin F1alpha is the enzyme prostaglandin Δ13-reductase . This enzyme plays a crucial role in the metabolic sequence of prostaglandin F2α .
Mode of Action
This compound is formed by the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2α by the enzyme prostaglandin Δ13-reductase . This process must be preceded in the metabolic sequence by the action of 15-hydroxyprostaglandin dehydrogenase .
Biochemical Pathways
The compound is a major circulating metabolite of prostaglandin F2α . It is involved in the prostaglandin biosynthesis pathway, where it reflects changes in prostaglandin F2α biosynthesis more accurately than the primary prostaglandin itself .
Pharmacokinetics
It is known that the compound is a metabolite of pgf1α and has been reported in the rat stomach .
Result of Action
The measurement of this compound can be used as a marker of the in vivo production of PGF1α . This indicates that the compound plays a significant role in the production of PGF1α.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound is readily formed from blood platelets during blood sampling and handling . , suggesting that its formation and action are highly dependent on the specific biological environment.
Biochemical Analysis
Biochemical Properties
The metabolism of F series prostaglandins, including PGF1alpha and PGF2alpha, commonly begins with the reduction of the double bond between C-13 and C-14 and oxidation of the hydroxyl group at C-15, producing 13,14-dihydro-15-keto prostaglandins . This process involves the action of the enzyme prostaglandin Δ13-reductase .
Cellular Effects
13,14-Dihydro-15-keto prostaglandin F1alpha has been found in the rat stomach . It is an inhibitor of ADP-induced platelet aggregation in humans with an IC50 value of 320 ng/ml .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It is the theoretical metabolite of PGD1 via the 15-hydroxy PG dehydrogenase metabolic pathway .
Metabolic Pathways
This compound is involved in the metabolic pathways of F series prostaglandins, including PGF1alpha and PGF2alpha . The metabolism commonly begins with the reduction of the double bond between C-13 and C-14 and oxidation of the hydroxyl group at C-15 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13,14-dihydro-15-keto Prostaglandin F1.alpha. typically involves the hydrogenation of the 13,14-double bond in 15-keto Prostaglandin F1.alpha. This process is catalyzed by prostaglandin Δ13-reductase . The reaction conditions often require a controlled environment to ensure the selective reduction of the double bond without affecting other functional groups.
Industrial Production Methods
Industrial production of 13,14-dihydro-15-keto Prostaglandin F1.alpha. involves large-scale synthesis using similar hydrogenation techniques. The process is optimized for yield and purity, often involving solid-phase extraction and purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
13,14-dihydro-15-keto Prostaglandin F1.alpha. undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Further reduction can modify the functional groups present in the molecule.
Substitution: The hydroxyl groups can undergo substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as acyl chlorides or alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives that can be used for further research and applications .
Comparison with Similar Compounds
Similar Compounds
13,14-dihydro-15-keto Prostaglandin F2.alpha.: Another major circulating metabolite of Prostaglandin F2.alpha., formed by similar enzymatic reduction.
13,14-dihydro-15-keto-tetranor Prostaglandin F1.alpha.: A potential metabolite of either Prostaglandin F1.alpha.
13,14-dihydro-15-keto Prostaglandin E1: A related compound with similar structural features but different physiological roles.
Uniqueness
13,14-dihydro-15-keto Prostaglandin F1.alpha. is unique due to its specific formation pathway and its role as a marker for Prostaglandin F1.alpha. biosynthesis. Its stability and non-reactivity in blood samples make it a reliable indicator for studying prostaglandin metabolism .
Properties
IUPAC Name |
7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]heptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h16-19,22-23H,2-14H2,1H3,(H,24,25)/t16-,17-,18+,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPKMMQYALWZHV-AKHDSKFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC1C(CC(C1CCCCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1CCCCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.